molecular formula C13H19N3O2S B2979070 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide CAS No. 452958-19-9

4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide

Cat. No.: B2979070
CAS No.: 452958-19-9
M. Wt: 281.37
InChI Key: NRSFHCCFOSHDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide (CAS 452958-19-9) is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 281.37 g/mol . This piperazine carbothioamide derivative features a furan-2-carbonyl group and an isopropyl-thiourea moiety, a structure that places it within a class of compounds investigated for various pharmaceutical applications. The furan ring is a recognized pharmacophore in medicinal chemistry, known to contribute to a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . Notably, recent research has identified structurally related 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle . These inhibitors function as reversible covalent inhibitors and have shown promising enzymatic IC50 values in the low micromolar range (e.g., 1.55-1.57 μM for optimized compounds) with low cytotoxicity in cell lines, highlighting the therapeutic potential of the furan-carbothioamide scaffold in antiviral drug discovery . This compound is provided For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-propan-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-10(2)14-13(19)16-7-5-15(6-8-16)12(17)11-4-3-9-18-11/h3-4,9-10H,5-8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSFHCCFOSHDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and research findings, supported by data tables and case studies.

  • Molecular Formula : C13H19N3O2S
  • Molecular Weight : 281.38 g/mol
  • CAS Number : 452958-19-9
  • Purity : >90% .

Synthesis

The synthesis of 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide typically involves the reaction of furan derivatives with piperazine under controlled conditions. The method generally employs standard organic synthesis techniques, ensuring high yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .

Antitubercular Activity

In a related study focusing on anti-tubercular agents, several piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Compounds with structural similarities to 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent anti-tubercular activity .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells showed that these compounds are relatively non-toxic, which is a crucial factor for their development as therapeutic agents .

Case Studies

  • Study on Antimicrobial Properties :
    • A series of piperazine derivatives were tested for their antimicrobial efficacy. The study concluded that modifications at the carbonyl position significantly enhanced activity against gram-positive bacteria .
  • Antitubercular Screening :
    • A compound structurally related to 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide was evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis. The results indicated that specific substitutions improved potency while maintaining low cytotoxicity .

Data Table: Biological Activity Overview

Compound NameMIC (µg/mL)IC50 (µM)Cytotoxicity (HEK-293)
4-(Furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide3.12 - 12.51.35 - 2.18Non-toxic
Related Piperazine Derivative5 - 15<5Non-toxic

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Furan-2-Carbonyl vs. Aromatic Carbonyl Groups
  • N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide (): Replaces the furan-2-carbonyl with a rigid 2,3-dihydrobenzo[b][1,4]dioxine carbonyl group. The bulkier aromatic system may reduce solubility compared to the furan analog.
  • 4-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide derivatives () :

    • Feature electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring.
    • LC-MS retention times range from 3.09 to 5.41 minutes, indicating moderate polarity .
Furan-2-ylmethyl vs. Furan-2-carbonyl
  • N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide (): Substitutes the furan-2-carbonyl with a furan-2-ylmethyl group.

Carbothioamide Group Modifications

Isopropyl vs. Aryl Substituents
  • N-(4-Chlorophenyl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide () :

    • The 4-chlorophenyl group introduces strong electron-withdrawing effects, contrasting with the isopropyl group’s hydrophobicity.
    • HRMS (ESI) m/z: 429.1131 (for compound 35) .
  • N-(3-Chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide () :

    • Combines a chloro-methylphenyl group with a 4-hydroxyphenyl substituent.
    • Predicted boiling point: 533.9±60.0 °C; density: 1.361±0.06 g/cm³ .
Carbothioamide vs. Carboxamide
  • 4-(Furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (): Replaces the thioamide (-C(S)NH-) with a carboxamide (-C(O)NH-). Molecular weight: 329.35 vs. ~340–400 for carbothioamide analogs. Canonical SMILES: C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)OC .

Analytical Data

Compound Name LC-MS Retention Time (min) HRMS (ESI) m/z Key NMR Shifts (1H)
4-(Furan-2-carbonyl)-N-(propan-2-yl) derivative Not reported ~340–360 (est.) δ 7.6 (furan H), δ 1.2 (CH₃)
N-(4-Chlorophenyl)-4-(dihydrodioxine) analog 5.41 (Method 1) 429.1131 δ 6.8–7.2 (aromatic H)
N-(4-Methoxyphenyl) carboxamide analog 3.38–6.06 329.35 δ 3.7 (OCH₃), δ 7.3 (Ar-H)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carbothioamide?

  • Methodology : A common approach involves coupling a piperazine-thioamide intermediate with a furan-2-carbonyl moiety. For example, in related piperazine derivatives, the reaction is typically conducted under reflux in acetonitrile with K₂CO₃ as a base. Electrophilic substitution at the piperazine nitrogen is monitored via TLC, followed by precipitation in water and purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) .
  • Key Parameters : Reaction time (4–5 hours), solvent polarity, and base strength significantly influence yield.

Q. How can solubility profiles of this compound be experimentally determined in different solvents?

  • Methodology : Use the shake-flask method across a temperature range (298.15–338.15 K). Solubility is quantified via HPLC or UV-Vis spectroscopy. For instance, analogous thioamide derivatives were analyzed in PEG 400 + water mixtures, with thermodynamic parameters (ΔH, ΔS) calculated using the van’t Hoff equation .
  • Critical Considerations : Co-solvent ratios and temperature gradients must be standardized to ensure reproducibility.

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • FT-IR : Identify characteristic bands (e.g., C=O at ~1686 cm⁻¹, C=S at ~1182 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan carbonyl integration, isopropyl protons).
  • X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., monoclinic P21/c space group, β=92.5°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the furan or piperazine positions (e.g., chloro, nitro groups) to modulate electronic effects.
  • In Vitro Assays : Evaluate DPPH scavenging, enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s targets), or anti-inflammatory activity via COX-2 assays .
  • Data Correlation : Use regression models to link substituent Hammett constants (σ) with IC₅₀ values.

Q. What computational strategies resolve contradictions between experimental and predicted binding affinities?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions (e.g., with acetylcholinesterase).
  • MD Simulations : AMBER or GROMACS for stability analysis (RMSD, RMSF) over 100 ns trajectories.
  • QM/MM : Hybrid calculations (e.g., Gaussian/B3LYP) to refine binding energy discrepancies .

Q. How can factorial design improve reaction optimization for scaled synthesis?

  • Methodology :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Central composite design to identify optimal conditions (e.g., 45% yield at 75°C, 1:1 EtOAc/hexanes) .
  • Validation : Confirm via ANOVA (p < 0.05) and replicate trials.

Q. What approaches address discrepancies in spectral data vs. crystallographic results?

  • Methodology :

  • Multi-Technique Validation : Cross-check NMR/IR with X-ray data (e.g., bond length deviations >0.05 Å suggest tautomerism).
  • DFT Calculations : Compare experimental FT-IR peaks with B3LYP/6-31G(d) vibrational frequencies .
  • Single-Crystal Refinement : Reanalyze diffraction data (R factor <0.06) to resolve disorder .

Key Recommendations for Researchers

  • Experimental Design : Prioritize factorial or RSM approaches for multi-variable optimization .
  • Data Validation : Cross-validate spectral and crystallographic data with computational models to resolve ambiguities .
  • Biological Profiling : Combine in vitro assays (DPPH, enzyme inhibition) with docking studies to accelerate lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.